molecular formula C20H21N3O2S B2565762 2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide CAS No. 851132-20-2

2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

Cat. No.: B2565762
CAS No.: 851132-20-2
M. Wt: 367.47
InChI Key: GCWPWOGJSYFSJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(3,5-Dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a synthetic small molecule of interest in medicinal chemistry research. It belongs to a class of compounds featuring an imidazole core with a sulfanylacetamide linkage, a structure known to be associated with a range of biological activities. While specific biological data for this compound may be limited, research on highly similar structural analogs provides strong rationale for its investigation. Compounds sharing the core N-(imidazol-2-yl)sulfanylacetamide scaffold have been identified as possessing significant antimicrobial and potential antitubercular properties . Furthermore, molecules with analogous structures, such as those containing a methoxyphenylacetamide group linked to a nitrogen heterocycle, are frequently explored in scientific screening libraries, indicating broad relevance in early-stage drug discovery . The presence of the 3,5-dimethylphenyl substituent on the imidazole ring may influence the compound's binding affinity and metabolic stability, making it a valuable probe for structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore its potential mechanisms of action, which may include enzyme inhibition or interaction with other biological targets, based on the activities observed in related molecules . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-14-9-15(2)11-17(10-14)23-8-7-21-20(23)26-13-19(24)22-16-5-4-6-18(12-16)25-3/h4-12H,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWPWOGJSYFSJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=CN=C2SCC(=O)NC3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated imidazole derivative.

    Acetamide Formation: The final step involves the acylation of the amine group with an acetic anhydride derivative to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Imidazolines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. The imidazole ring is known to interact with metal ions in enzyme active sites, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic effects. The imidazole ring is a common motif in many pharmaceuticals, and the addition of the sulfanyl and methoxy groups may enhance its biological activity.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The sulfanyl group may interact with thiol groups in proteins, affecting their function. The methoxyphenyl group can enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features, targets, and activities of the compound and its analogues:

Compound Name / ID Core Structure Key Substituents Target Activity/Data References
Target Compound: 2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide Imidazole 3,5-Dimethylphenyl; 3-methoxyphenyl acetamide H. pylori urease High-affinity nickel coordination (PDB 6ZJA, 2.0 Å resolution)
NAAB-496 Benzimidazole 3,5-Dimethylphenyl sulfonyl; 2-chloro-4-(methylsulfonyl)phenyl acetamide Not specified 13C-NMR: δ 166.3 (CO), 141.5–112.7 (aromatic carbons)
N-(4-fluorobenzyl)-5-(hydroxymethyl)imidazole derivative Imidazole 4-Fluorobenzyl; hydroxymethyl group on imidazole Not specified Molecular weight: 456.536; increased hydrophilicity
N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide Acetamide 3,5-Dimethylphenyl; trichloroacetyl group Crystal structure Two molecules per asymmetric unit; electron-withdrawing effects on geometry
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide Thiadiazole Benzylsulfanyl; 3-chloro-4-methylphenyl acetamide Not specified Potential alternative binding via thiadiazole interactions

Inhibitory Mechanisms and Binding Modes

  • Target Compound : Coordinates nickel ions in H. pylori urease via the imidazole nitrogen and sulfanyl group, as shown in cryo-EM structures . The 3-methoxyphenyl group enhances solubility, while the 3,5-dimethylphenyl group stabilizes hydrophobic interactions .
  • NAAB-496 : Features a benzimidazole core and sulfonyl group, which may alter binding specificity. The chloro-methylsulfonyl substituent could increase electron-withdrawing effects, though its target remains unconfirmed .
  • Thiadiazole Derivative () : The thiadiazole ring may engage in π-π stacking or hydrogen bonding, differing from the imidazole-based coordination of the target compound .

Pharmacokinetic and Physicochemical Properties

  • Hydrophilicity : The hydroxymethyl group in the fluorobenzyl derivative () improves water solubility compared to the target compound’s methoxy group .
  • Bioavailability : The chloro and methylsulfonyl groups in NAAB-496 may reduce oral bioavailability relative to the target compound’s methoxy group .

Methodological Insights

  • Cryo-EM : Used to resolve the target compound’s binding mode at 2.0 Å resolution, providing atomic-level insights into nickel coordination .
  • Molecular Docking : Studies comparing the target compound with derivatives like DJM () highlight conserved binding orientations in the urease active site .
  • NMR Spectroscopy : Critical for characterizing NAAB-496’s structure, particularly its carbonyl (δ 166.3) and aromatic carbons .

Biological Activity

The compound 2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a novel chemical entity with potential biological activities, particularly in the realms of antitumor and antimicrobial properties. This article synthesizes available research findings, case studies, and relevant data to elucidate its biological activity.

Chemical Structure and Properties

This compound belongs to a class of imidazole derivatives, characterized by the presence of a sulfanyl group and an acetamide moiety. Its molecular formula is C13H14N2O2SC_{13}H_{14}N_2O_2S, and it has a molecular weight of approximately 262.33 g/mol. The structural representation can be summarized as follows:

  • IUPAC Name : this compound
  • CAS Number : 851468-05-8

Antitumor Activity

Recent studies have highlighted the antitumor potential of imidazole derivatives. For instance, compounds similar to the one have shown promising results against various cancer cell lines. A notable study tested several imidazole derivatives on lung cancer cell lines (A549, HCC827, NCI-H358) using both 2D and 3D cell culture assays. The compound exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation:

Cell LineIC50 (2D Assay)IC50 (3D Assay)
A5492.12 ± 0.21 µM4.01 ± 0.95 µM
HCC8275.13 ± 0.97 µM7.02 ± 3.25 µM
NCI-H3580.85 ± 0.05 µM1.73 ± 0.01 µM

These findings suggest that the compound may possess a mechanism that interferes with cellular processes critical for tumor growth, potentially through DNA interactions or apoptosis induction .

Antimicrobial Activity

In addition to its antitumor properties, the compound has been evaluated for antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. Preliminary results indicate that certain derivatives within this class exhibit moderate antibacterial effects, although further optimization is necessary to enhance selectivity and potency .

Case Studies

A detailed investigation into the biological activity of similar compounds has been documented in various research articles:

  • Study on Antitumor Efficacy : A study published in Chemistry & Biology reported that imidazole derivatives showed higher cytotoxicity in cancer cells compared to normal fibroblast cells, indicating selective toxicity that could be leveraged for therapeutic applications .
  • Antimicrobial Testing : Research conducted on structurally related compounds found that modifications in the side chains significantly influenced their antibacterial efficacy, suggesting that structural optimization could lead to improved therapeutic agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide, and what parameters critically influence reaction yields?

  • Methodological Answer : The synthesis typically involves coupling a thiol-containing imidazole derivative with an acetamide precursor. Critical parameters include:

  • Use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate carboxylic acids for amide bond formation .
  • Solvent selection (e.g., dichloromethane) and temperature control (e.g., 273 K for minimizing side reactions) .
  • Catalytic systems such as pyridine and zeolites (e.g., Y-H zeolite) to enhance reaction efficiency .
  • Post-synthetic purification via recrystallization from ethanol or methylene chloride .

Q. Which spectroscopic and crystallographic techniques are most robust for characterizing the structural and electronic properties of this compound?

  • Methodological Answer :

  • X-ray crystallography : SHELXL/SHELXS programs are widely used for structural refinement, particularly for resolving torsional angles and hydrogen-bonding networks . For example, dihedral angles between aromatic rings and amide groups are critical for conformational analysis .
  • NMR spectroscopy : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d6) identifies substituent effects on imidazole and acetamide moieties.
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound, such as enzyme inhibition (e.g., elastase), and validate these predictions experimentally?

  • Methodological Answer :

  • Docking studies : Use software like AutoDock Vina to model interactions with enzyme active sites (e.g., elastase’s catalytic triad) .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with inhibitory activity .
  • Experimental validation : Conduct in vitro assays (e.g., spectrophotometric measurement of elastase inhibition at 405 nm) with positive controls like ursolic acid .

Q. What strategies address low yields or impurities during the synthesis of structurally related imidazole-acetamide derivatives?

  • Methodological Answer :

  • Optimization via Design of Experiments (DoE) : Use factorial designs to test variables like catalyst loading, solvent polarity, and reaction time . For example, a central composite design can identify optimal pyridine/zeolite ratios .
  • Byproduct mitigation : Introduce scavengers (e.g., polymer-supported reagents) to trap unreacted intermediates .
  • Chromatographic monitoring : HPLC with UV detection at 254 nm tracks reaction progress and purity .

Q. How can researchers resolve contradictions in crystallographic data, such as multiple molecular conformations in the asymmetric unit?

  • Methodological Answer :

  • Multi-conformer refinement : In SHELXL, assign partial occupancies to alternative conformers and refine anisotropic displacement parameters . For example, reports three distinct conformers with dihedral angles ranging from 44.5° to 77.5°, resolved via hydrogen-bonding analysis (N–H⋯O interactions) .
  • Validation tools : Use PLATON/CHECKCIF to detect geometric outliers and validate hydrogen-bonding motifs .

Q. What experimental design principles apply to optimizing continuous-flow synthesis of this compound for scalable production?

  • Methodological Answer :

  • Flow reactor setup : Use microreactors with controlled residence times to enhance mixing and heat transfer .
  • Parameter screening : Apply Taguchi methods to optimize temperature (e.g., 150°C), pressure, and reagent stoichiometry .
  • In-line analytics : Integrate FTIR or NMR flow cells for real-time monitoring of intermediate formation .

Data Contradiction and Validation

Q. How should researchers interpret conflicting biological activity data between in silico predictions and in vitro assays?

  • Methodological Answer :

  • Re-evaluate binding models : Adjust protonation states of imidazole or acetamide groups in docking simulations to better reflect physiological pH .
  • Solubility correction : Measure partition coefficients (logP) to account for bioavailability differences. For example, notes solubility >61.3 µg/mL, which may limit cellular uptake .
  • Control experiments : Test for off-target effects using kinase profiling panels or antagonist co-administration.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.